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Compound of Interest

(4-(2-Nitrophenoxy)phenyl)boronic
Compound Name: d
aci

cat. No.: B1386753

An In-Depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid: A Versatile Building
Block in Modern Organic Synthesis

Introduction

(4-(2-Nitrophenoxy)phenyl)boronic acid is a bifunctional organic compound that has
emerged as a valuable reagent and building block for the scientific research community,
particularly in the fields of medicinal chemistry and materials science. As an arylboronic acid, its
primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a
cornerstone of modern carbon-carbon bond formation.[1][2] The molecule's distinct
architecture, featuring a boronic acid group for covalent coupling, a diaryl ether linkage
providing conformational flexibility, and a strategically placed nitro group offering a site for
further chemical elaboration, makes it a highly versatile synthetic intermediate.

This guide provides a comprehensive technical overview of (4-(2-
Nitrophenoxy)phenyl)boronic acid, intended for researchers, chemists, and drug
development professionals. We will delve into its structural and physicochemical properties,
outline a representative synthetic approach, discuss critical safety and handling protocols, and
explore its applications with a focus on the mechanistic underpinnings of its reactivity.

Part 1: Physicochemical Properties & Structural
Analysis
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The utility of any chemical reagent is fundamentally dictated by its physical properties and
molecular structure. (4-(2-Nitrophenoxy)phenyl)boronic acid is a solid at room temperature,
and its key properties are summarized below.

hvsicochemical

Property Value Source
CAS Number 957062-62-3 [31[4]
Molecular Formula C12H10BNOs [3]
Molecular Weight 259.02 g/mol [3114]
Boiling Point 435.8 £ 55.0 °C (Predicted) [3]
Density 1.40 + 0.1 g/cm3 (Predicted) [3]

2-8°C, Sealed in a dry
Storage _ [4][5]
environment

Molecular Structure and Reactivity Insights

The structure of (4-(2-Nitrophenoxy)phenyl)boronic acid is central to its function.
Caption: Chemical Structure of (4-(2-Nitrophenoxy)phenyl)boronic acid.

e Boronic Acid Moiety (-B(OH)z): This functional group is a Lewis acid, capable of accepting an
electron pair.[1] This electrophilicity is key to the transmetalation step in Suzuki-Miyaura
couplings.[2] In aqueous solutions, it exists in equilibrium between a neutral trigonal planar
form and an anionic tetrahedral boronate form, a transformation that is crucial for its
reactivity and is influenced by pH.[1][6]

o Diaryl Ether Linkage (-O-): This ether bond connects the two phenyl rings, providing a
specific three-dimensional orientation and a degree of rotational freedom. This linkage is
generally stable to a wide range of reaction conditions.

¢ Ortho-Nitro Group (-NOz2): The nitro group is a strong electron-withdrawing group. Its
presence on the second phenyl ring significantly influences the electronic properties of that
ring. More importantly, it serves as a synthetic handle. The nitro group can be readily
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reduced to an amine (-NHz), which can then be used for a plethora of subsequent chemical
transformations, such as amide bond formation, diazotization, or N-arylation, thereby
expanding the synthetic diversity of its products.

Spectroscopic Characterization Profile

While specific spectra for this exact compound require experimental acquisition, the expected
spectroscopic signatures can be predicted based on its functional groups and established
principles.[7]

e 1H NMR: The proton NMR spectrum would exhibit distinct signals in the aromatic region
(typically & 7.0-8.5 ppm), corresponding to the protons on the two different phenyl rings. The
coupling patterns (doublets, triplets, etc.) would be complex due to the substitution pattern.

e 13C NMR: The carbon NMR would show multiple signals for the aromatic carbons, with
chemical shifts influenced by the attached functional groups (boron, oxygen, nitro). The
carbon atom directly bonded to boron (ipso-carbon) can sometimes be difficult to observe
due to quadrupolar relaxation.[8]

o 1B NMR: Boron-11 NMR is a highly diagnostic technique for boronic acids. A signal in the
range of & 28-34 ppm is characteristic of a trigonal arylboronic acid.[6][7]

e Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands.
Key expected vibrations include a strong, broad O-H stretch (~3200-3500 cm™?) for the
boronic acid hydroxyls, B-O stretching (~1350 cm~1), C-O stretching for the ether linkage
(~1220-1250 cm1), and strong asymmetric and symmetric N-O stretches for the nitro group
(~1530 cm~t and ~1350 cm™1, respectively).[7][9]

Part 2: Synthesis and Safe Handling
Representative Synthetic Workflow

A plausible and efficient route for the synthesis of (4-(2-Nitrophenoxy)phenyl)boronic acid
involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the
activation of an aryl halide by the boronic acid moiety (protected as an ester) to facilitate
substitution by a phenoxide.
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Caption: A representative two-step workflow for synthesizing the title compound.
Causality Behind Experimental Choices:

+ Why a Pinacol Ester? The boronic acid is temporarily protected as a pinacol ester. This is a
critical choice because free boronic acids can undergo side reactions under basic conditions.
The pinacol ester is robust, stable to chromatography, and easily deprotected in the final
step.

o Why SNAr? The electron-withdrawing nature of the boronic ester group on the phenyl ring
activates the para-position towards nucleophilic attack, making the displacement of the
bromide by the 2-nitrophenoxide feasible.

» Why a Base? A base like potassium carbonate (K2CO3) is required to deprotonate the 2-
nitrophenol, forming the more nucleophilic phenoxide anion which is the active species in the
substitution reaction.

Safety and Handling: A Self-Validating System

Working with (4-(2-Nitrophenoxy)phenyl)boronic acid requires adherence to strict safety
protocols. The information is synthesized from safety data sheets of structurally related
arylboronic acids and nitroaromatic compounds.[5][10]

Hazard Identification:
e Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
e [rritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]

o Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
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Protocol for Safe Handling:

e Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust.[5][11] Ensure a safety shower and eyewash station are readily
accessible.[11]

» Personal Protective Equipment (PPE):

o

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and
dispose of contaminated gloves properly.[5]

o

Eye Protection: Use chemical safety goggles or a face shield.[5]

[¢]

Respiratory Protection: For handling larger quantities or when dust generation is
unavoidable, use an appropriate particulate respirator (e.g., N95 or P100).[5]

[¢]

Lab Coat: A standard laboratory coat is required to prevent skin contact.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Recommended storage temperature is between 2-8°C.[4]

o Spill & Disposal: In case of a spill, avoid creating dust.[5] Scoop the material into a suitable,
closed container for disposal. Dispose of the chemical waste in accordance with all local,
state, and federal regulations. Do not let the product enter drains.[5]

o First Aid:

o Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing and seek immediate medical attention.[5]

o Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a
physician.[5]

o Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
Consult a physician.[5]

o Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical
attention.
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Part 3: Applications in Research and Development

The primary application of (4-(2-Nitrophenoxy)phenyl)boronic acid stems from its role as a
versatile building block in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for creating carbon-carbon
bonds, typically between an organoboron compound and an organohalide, catalyzed by a
palladium(0) complex.[2] The reaction is prized for its mild conditions, tolerance of a wide range
of functional groups, and commercial availability of reagents.[12]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
organohalide (R*-X), forming a Pd(Il) complex.

o Transmetalation: The organic group (R?) from the boronic acid is transferred to the palladium
center. This step requires activation of the boronic acid by a base to form a more nucleophilic
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boronate species.[13]

o Reductive Elimination: The two organic groups (R* and R?) are eliminated from the palladium
center, forming the new C-C bond of the final product and regenerating the active Pd(0)
catalyst, allowing the cycle to continue.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery.[14][15] The first FDA-
approved boron-containing drug, Bortezomib (Velcade®), is a boronic acid derivative that acts
as a proteasome inhibitor for treating multiple myeloma.[15] The boron atom can form
reversible covalent bonds with active site serine or threonine residues in enzymes, leading to
potent and specific inhibition.

(4-(2-Nitrophenoxy)phenyl)boronic acid serves as a key starting material for synthesizing
complex molecules with potential therapeutic applications:

o Scaffold Elaboration: After a Suzuki coupling, the nitro group can be reduced to an amine.
This new functional group can be used to attach various side chains, pharmacophores, or
solubilizing groups, enabling the rapid generation of a library of compounds for structure-
activity relationship (SAR) studies.[14]

« |sosteric Replacement: The boronic acid functional group can be used as a bioisostere for
other groups like carboxylic acids or phenols, potentially improving properties such as cell
permeability or metabolic stability.[1][14]

Experimental Protocol: A Representative Suzuki-Miyaura
Coupling

This protocol describes a general procedure for coupling (4-(2-Nitrophenoxy)phenyl)boronic
acid with a generic aryl bromide.

Obijective: To synthesize 4'-(2-Nitrophenoxy)-[1,1'-biphenyl]-4-carbonitrile.
Materials:

» (4-(2-Nitrophenoxy)phenyl)boronic acid (1.0 eq)
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4-Bromobenzonitrile (1.0 eq)

Palladium(ll) acetate (Pd(OAc)z, 0.02 eq)

Triphenylphosphine (PPhs, 0.04 eq)

Potassium Carbonate (K2COs, 2.0 eq)

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Nitrogen or Argon gas supply

Standard laboratory glassware (round-bottom flask, condenser)
Magnetic stirrer and hotplate

Procedure:

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add (4-(2-Nitrophenoxy)phenyl)boronic acid, 4-bromobenzonitrile, Pd(OAc)z,
PPhs, and K2COs.

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).
Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is
critical as it can deactivate the Pd(0) catalyst.

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via
syringe.

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography
(TLC). A sample is taken periodically, spotted on a TLC plate, and eluted with an appropriate
solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of starting materials
and the appearance of a new, less polar product spot indicates reaction progression.

Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room
temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
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Wash with water and then with brine. The aqueous washes remove the inorganic base and
salts.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate the solvent under reduced pressure. The crude product is then purified by flash
column chromatography on silica gel to yield the pure biphenyl product.

o Characterization: Confirm the structure and purity of the final product using NMR
spectroscopy (*H, 13C) and mass spectrometry.

Conclusion

(4-(2-Nitrophenoxy)phenyl)boronic acid is more than just a chemical reagent; it is an
enabling tool for innovation in chemical synthesis. Its well-defined structure combines the
reliable reactivity of a boronic acid for Suzuki-Miyaura coupling with the latent functionality of a
nitro group, offering a two-stage approach to constructing molecular complexity. For
researchers in drug discovery and materials science, this compound provides a robust platform
for building novel molecular architectures. A thorough understanding of its properties, synthetic
access, and safe handling protocols, as detailed in this guide, is paramount to unlocking its full
scientific potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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